molecular formula C18H9F6NOS2 B5181092 (5E)-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

(5E)-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Cat. No.: B5181092
M. Wt: 433.4 g/mol
InChI Key: GQEZVBOTKLEBPM-RIYZIHGNSA-N
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Description

(5E)-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a complex organic compound characterized by its unique thiazolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one typically involves the condensation of appropriate benzaldehyde derivatives with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and may require acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles/nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

(5E)-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals, particularly as potential anti-inflammatory or anticancer agents.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: Its unique chemical properties make it useful in developing new materials with specific desired characteristics.

Mechanism of Action

The mechanism of action of (5E)-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes or receptors involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is unique due to its specific thiazolidinone structure and the presence of trifluoromethyl groups, which impart distinct chemical and biological properties

Properties

IUPAC Name

(5E)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9F6NOS2/c19-17(20,21)11-5-3-6-12(9-11)25-15(26)14(28-16(25)27)8-10-4-1-2-7-13(10)18(22,23)24/h1-9H/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEZVBOTKLEBPM-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9F6NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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